molecular formula C26H30FN3O10 B1673595 Ketanserin tartrate CAS No. 83846-83-7

Ketanserin tartrate

Cat. No.: B1673595
CAS No.: 83846-83-7
M. Wt: 563.5 g/mol
InChI Key: KJJRKCWDAHTVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ketanserin tartrate is a selective serotonin (5-HT) receptor antagonist, primarily targeting 5-HT2A and 5-HT2C subtypes, with additional inhibitory effects on hERG potassium channels (IC50 = 0.11 µM) . Its molecular formula is C26H28FN3O9, with a molecular weight of 545.51 g/mol, and it is stored as a lyophilized powder at -20°C . Clinically, it has been used to treat essential hypertension, demonstrating efficacy in reducing systolic and diastolic blood pressure by 12.2% and 9.8%, respectively, while also lowering LDL cholesterol by 8.8% . Preclinically, it attenuates psychedelic effects of substances like LSD and ayahuasca by blocking 5-HT2A-mediated pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ketanserin tartrate is synthesized using ketanserin and DL-tartaric acid as raw materials. The process involves dissolving these components in ethanol, followed by heating and crystallization to obtain the target product .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of ethanol as a solvent and the crystallization process are optimized for mass production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ketanserin tartrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Veterinary Medicine: Wound Healing

Ketanserin tartrate has shown significant efficacy in promoting wound healing in equine medicine. A multicenter, randomized controlled study evaluated the effectiveness of a topical ketanserin gel on equine lower limb wounds. The results indicated that:

  • Success Rate : Ketanserin was successful in 88% of cases, significantly outperforming control treatments (malic, benzoic, and salicylic acid cream) and ethacridin lactate solution.
  • Hypergranulation Prevention : The incidence of hypergranulation tissue was markedly lower in the ketanserin-treated group (4%) compared to 9% for the control and 27% for ethacridin lactate.
  • Infection Rates : Ketanserin treatment resulted in an overall infection rate of 4.1%, significantly lower than the 14.2% observed in the ethacridin lactate group .

Data Summary from Equine Study

Treatment GroupSuccess Rate (%)Hypergranulation (%)Infection Rate (%)
Ketanserin8844.1
MBS (Control)80.792.5
Ethacridin Lactate58.32714.2

Urological Applications

Ketanserin has been studied for its effects on ureteral motility, particularly in managing conditions like ureteric colic. Research indicates that:

  • Ureteral Contraction : Ketanserin significantly inhibits spontaneous ureteral contractions when administered both intravenously and topically.
  • Mechanism : The compound acts by blocking serotonin receptors, which are involved in mediating ureteral contractility. This suggests potential applications for treating acute ureteric colic or preparing the ureter for surgical procedures .

Ureteral Contraction Data

Administration MethodDose RangeEffect on Contraction Frequency (%)
Intravenous0.0001 – 1 mg/kgDecreased to ~30% of controls
Topical0.0001 – 1 μg/mlSignificant decrease at highest dose

Behavioral Studies in Fish

Ketanserin's role extends beyond veterinary applications; it has also been evaluated in behavioral studies involving marine life:

  • Aggression Reduction : In a study involving cleaner fish and client fish, blocking serotonin receptors with ketanserin reduced aggressive behaviors exhibited by client fish towards cleaner fish .

Pain Management and Neurological Research

Ketanserin's antagonistic properties have led to investigations into its potential for pain management:

  • Pain Modulation : Studies have shown that ketanserin can modulate pain responses by influencing serotonergic pathways, which are critical in pain perception and management .

Mechanism of Action

Ketanserin tartrate exerts its effects by selectively antagonizing the serotonin 5-HT2A receptor. This action inhibits the binding of serotonin to these receptors, thereby modulating various physiological processes. The compound also affects the hERG current, which is involved in cardiac repolarization .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Methiothepin

  • Mechanism : Broad-spectrum 5-HT receptor antagonist (5-HT1, 5-HT2, and 5-HT7) .
  • Key Differences : Unlike ketanserin, methiothepin lacks selectivity for 5-HT2A and shows affinity for dopaminergic and adrenergic receptors, complicating its therapeutic profile .

MSX-3 (Adenosine A2A Receptor Antagonist)

  • Mechanism: Selective adenosine A2A receptor antagonist .
  • Key Differences: While ketanserin modulates 5-HT pathways, MSX-3 targets adenosine receptors. In hypoxia-induced phrenic long-term facilitation (pLTF), ketanserin enhances pLTF during rest but suppresses it during active phases, whereas MSX-3 enhances pLTF in both states .
  • Applications : Investigated for respiratory acclimatization to hypoxia .

Pindolol

  • Mechanism : Beta-blocker with partial 5-HT1A receptor agonism .

Naftopidil

  • Mechanism : Alpha-1 adrenergic receptor blocker with weak 5-HT1A antagonism .
  • Key Differences : Naftopidil’s primary action on alpha-1 receptors contrasts with ketanserin’s dual 5-HT2A/hERG inhibition. Both compounds enhance α-methyl-serotonin-induced bladder contractions, but naftopidil requires higher concentrations for efficacy .

Pharmacological and Clinical Comparisons

Table 1: Receptor Affinity Profiles

Compound 5-HT2A 5-HT2C Alpha-1 Adrenergic hERG Inhibition
Ketanserin +++ (IC50 0.11 µM) ++ + (at high doses) +++
Methiothepin ++ ++ ++ -
MSX-3 - - - -
Pindolol - - - -

Table 2: Therapeutic Outcomes in Hypertension

Compound BP Reduction (%) LDL Cholesterol Change Heart Rate Impact
Ketanserin 12.2 (SBP), 9.8 (DBP) -8.8% Neutral
Thiazide Diuretics ~10-15 (SBP) +5–10% Neutral
Propranolol ~10 (SBP) +5% Decreased

Mechanistic Insights and Research Findings

  • 5-HT2A Specificity : Ketanserin’s ability to shorten LSD-induced hallucinations (from 8.5 to 3.5 hours) without altering LSD pharmacokinetics underscores its 5-HT2A selectivity .
  • Lipid Metabolism : Ketanserin reduces HMG-CoA reductase activity in fibroblasts, explaining its LDL-lowering effects, a unique advantage over beta-blockers and diuretics .

Limitations and Clinical Considerations

  • Contradictory Hypoxia Responses: Ketanserin’s biphasic effects on pLTF (enhancement during rest vs.

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of Ketanserin tartrate, and how can researchers validate its receptor specificity in experimental models?

this compound is a selective 5-HT2A serotonin receptor antagonist with secondary activity at α1-adrenergic and H1 histamine receptors . To validate receptor specificity:

  • Competitive binding assays : Use radioligands like [³H]Ketanserin to quantify affinity for 5-HT2A receptors in isolated tissues (e.g., rat aortic rings) .
  • Functional studies : Compare vascular responses (e.g., vasoconstriction/relaxation) to serotonin pre- and post-Ketanserin administration in models like isolated mesenteric veins .
  • Control experiments : Employ selective blockers (e.g., prazosin for α1-adrenergic receptors) to isolate 5-HT2A effects .

Q. How should researchers handle this compound to ensure stability and reproducibility in in vitro studies?

  • Solubility : Dissolve in DMSO (51 mg/mL) or 0.1M HCl (6 mg/mL) with brief sonication; avoid prolonged storage in aqueous solutions due to hydrolysis risks .
  • Storage : Aliquot and store at -20°C in anhydrous conditions to prevent degradation; verify purity (>98%) via HPLC before critical experiments .
  • Dosage calibration : Account for batch-specific activity variations by referencing Certificates of Analysis (CoA) from suppliers .

Q. What experimental models are most appropriate for studying Ketanserin’s vascular effects?

  • Isolated vessel preparations : Superior mesenteric veins or aortic rings from rodents, measuring isometric tension changes in response to serotonin or norepinephrine .
  • In vivo models : Normotensive or hypertensive rats, monitoring blood pressure changes via telemetry after acute/subchronic dosing .
  • Cell-based assays : Human pulmonary artery smooth muscle cells to assess 5-HT1B/1D vs. 5-HT2A receptor cross-talk .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity data (e.g., 5-HT2A vs. α1-adrenergic receptor inhibition) across studies?

  • Dose-response profiling : Conduct Schild analysis to determine potency ratios (pA2 values) for each receptor subtype in parallel assays .
  • Tissue-specific factors : Account for variations in receptor density (e.g., higher α1-adrenergic expression in certain vascular beds) that may skew results .
  • Species differences : Compare binding affinities in human vs. rodent tissues to identify translational discrepancies .

Q. What methodological considerations are critical when designing studies to assess Ketanserin’s interaction with CNS targets (e.g., KCC2 ion channels)?

  • Electrophysiological validation : Use patch-clamp techniques in neurons to measure Ketanserin’s effects on Cl⁻ homeostasis via KCC2 activity, controlling for off-target hERG channel blockade (IC50 = 0.11 μM) .
  • Cell-type specificity : Differentiate outcomes in neuroblastoma vs. primary neurons due to Erg4-mediated KCC2 upregulation in the latter .
  • Pharmacokinetic profiling : Monitor blood-brain barrier penetration using LC-MS/MS to ensure CNS bioavailability in vivo .

Q. How should researchers address conflicting data on Ketanserin’s role in modulating neurotransmitter release (e.g., serotonin vs. dopamine systems)?

  • Microdialysis in behaving animals : Measure extracellular serotonin/dopamine levels in the prefrontal cortex post-Ketanserin administration, paired with receptor knockout models .
  • Synaptic vesicle studies : Use synaptosome preparations to isolate presynaptic 5-HT2A autoreceptor effects .
  • Data normalization : Control for circadian rhythms and stress-induced neurotransmitter fluctuations .

Q. Methodological Best Practices

  • Statistical rigor : Report means ± SEM, apply Student’s t-test or ANOVA with post-hoc corrections for small sample sizes (n < 10) .
  • Reproducibility : Document solvent preparation, storage conditions, and equipment calibration in Supplementary Information .
  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use .

Properties

CAS No.

83846-83-7

Molecular Formula

C26H30FN3O10

Molecular Weight

563.5 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione;hydrate

InChI

InChI=1S/C22H22FN3O3.C4H6O6.H2O/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10;/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10);1H2

InChI Key

KJJRKCWDAHTVRL-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O.O

Appearance

Solid powder

Key on ui other cas no.

83846-83-7

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ketanserin tartrate;  KJK-945;  KJK945;  KJK 945;  R 49945;  R49945;  R-49945

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketanserin tartrate
Reactant of Route 2
Ketanserin tartrate
Reactant of Route 3
Ketanserin tartrate
Reactant of Route 4
Ketanserin tartrate
Reactant of Route 5
Reactant of Route 5
Ketanserin tartrate
Reactant of Route 6
Ketanserin tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.